3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
CAS No.: 325721-47-9
Cat. No.: VC4149163
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.
![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid - 325721-47-9](/images/structure/VC4149163.png)
Specification
CAS No. | 325721-47-9 |
---|---|
Molecular Formula | C15H15NO5S |
Molecular Weight | 321.35 |
IUPAC Name | 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Standard InChI | InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) |
Standard InChI Key | DZAQEXJIYVGGBH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of a benzoic acid scaffold substituted at the 3-position with a sulfamoyl group () and at the 4-position with a methyl group. The sulfamoyl nitrogen is further bonded to a 4-methoxyphenyl ring, introducing electron-donating methoxy and aryl functionalities . This arrangement enhances both steric and electronic interactions, critical for molecular recognition in biological systems .
Key Structural Features:
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Benzoic acid moiety: Provides a carboxylic acid group () for hydrogen bonding and solubility modulation.
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Sulfamoyl bridge: Serves as a hydrogen bond acceptor/donor, enhancing binding affinity to enzymatic targets .
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4-Methoxyphenyl group: Imparts lipophilicity and influences pharmacokinetic properties .
The IUPAC name, 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, reflects this substitution pattern .
Synthetic Methodologies
Multi-Step Synthesis Routes
The compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A representative route involves:
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Sulfonation: Introduction of the sulfamoyl group to 4-methylbenzoic acid using chlorosulfonic acid, followed by reaction with 4-methoxyaniline .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product .
Example Protocol:
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Step 1: 4-Methylbenzoic acid is treated with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
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Step 2: The intermediate reacts with 4-methoxyaniline in dichloromethane, catalyzed by triethylamine, yielding the sulfonamide .
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Yield: Reported yields range from 33% to 50%, depending on reaction conditions .
Alternative Approaches
Microwave-assisted synthesis and solid-phase methodologies have been explored to improve efficiency. For instance, coupling 3-sulfamoyl-4-methylbenzoic acid with 4-methoxyphenylboronic acid under Suzuki conditions offers a palladium-catalyzed route .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water () .
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Melting Point: Experimental data indicate a melting point range of 210–215°C .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media .
Spectroscopic Data
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IR Spectroscopy: Peaks at (C=O stretch), ( asymmetric stretch), and ( symmetric stretch) .
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NMR: -NMR (DMSO-) signals include (s, 3H, CH), (s, 3H, OCH), and (aromatic protons) .
Industrial and Pharmaceutical Applications
Drug Intermediate
As a building block for sulfonamide-based drugs, it is utilized in synthesizing COX-2 inhibitors and antitumor agents .
Material Science
The sulfamoyl group enhances thermal stability, making it valuable in polymer coatings and photoactive materials .
Comparative Analysis with Structural Analogs
Future Research Directions
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